![molecular formula C14H20N2O2 B11860955 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11860955.png)
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンは、ピラジノイソキノリン類に属する複雑な有機化合物です。この化合物は、複数のメトキシ基とヘキサヒドロ骨格を含む独自の構造で特徴付けられます。その潜在的な生物活性と合成化学における応用により、さまざまな科学研究分野で大きな関心を集めています。
準備方法
合成経路と反応条件
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のステップが含まれます。
イソキノリンコアの形成: 最初のステップは、ピクテ・スペングラー反応を通じてイソキノリンコアを構築することです。この反応では、芳香族アルデヒドが酸触媒の存在下でアミンと反応します。
メトキシ基の導入: メトキシ基は、ジメチル硫酸またはヨウ化メチルなどの試薬を用いて、塩基の存在下でメチル化反応により導入されます。
環化: 最後のステップは、環化してピラジノイソキノリン構造を形成することです。これは、分子内縮合反応によって達成できます。
工業的生産方法
この化合物の工業的生産は、大規模生産用に最適化された同様の合成経路を伴う場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率と純度を高めるための堅牢な触媒の使用が含まれます。
化学反応の分析
反応の種類
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化して、対応するキノンを生成できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用した還元反応により、化合物は還元された形態に変換できます。
置換: 求核置換反応は、さまざまな官能基を分子に導入して、その化学的多様性を高めることができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノール中での水素化ホウ素ナトリウムまたはエーテル中での水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物
科学的研究の応用
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性を探るための研究が進行中です。
産業: 新しい材料の開発に、および医薬品や農薬の合成における中間体として使用されます。
作用機序
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらします。たとえば、細胞増殖に関与する特定の酵素を阻害して、抗がん活性をもたらす可能性があります。正確な分子標的と経路は現在も調査中で、作用機序を完全に解明するためにはさらなる研究が必要です。
類似化合物との比較
類似化合物
- N,N-ジエチル-9,10-ジメトキシ-2-オキソ-1,3,4,6,7,11b-ヘキサヒドロ-2H-ピリド[2,1-a]イソキノリン
- 3-イソブチル-9,10-ジメトキシ-2,3,4,6,7,11b-ヘキサヒドロ-1H-ピリド[2,1-a]イソキノリン-2-オール
独自性
7,10-ジメトキシ-2,3,4,6,11,11A-ヘキサヒドロ-1H-ピラジノ[1,2-B]イソキノリンは、メトキシ基の特定の配置とヘキサヒドロ骨格により、独特の化学的および生物学的特性を付与されるため、独自性があります。類似の化合物と比較して、反応性と生物活性に違いが見られる可能性があり、さらなる研究開発に有益な化合物となっています。
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
7,10-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3 |
InChIキー |
XELGUZLQXSBVKI-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC3CNCCN3CC2=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


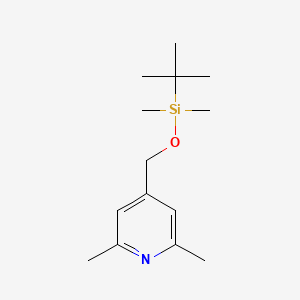
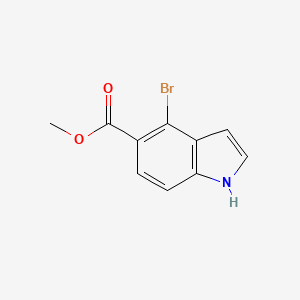

![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
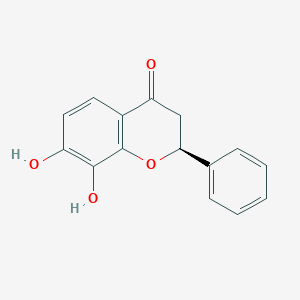
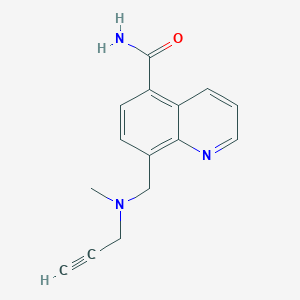

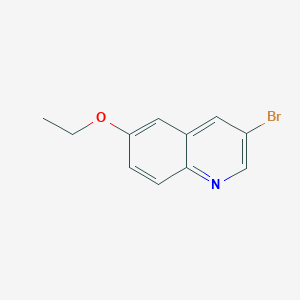
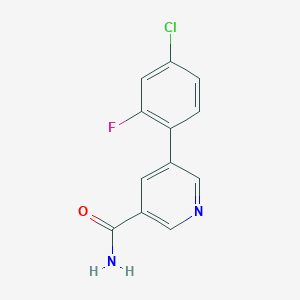
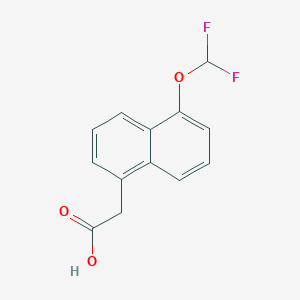


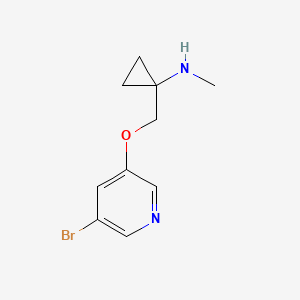
![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)
